4-(4-Pyrimidinyl)benzoic acid is a chemical compound with significant relevance in medicinal chemistry and drug development. It is characterized by a pyrimidine ring attached to a benzoic acid moiety, which allows it to participate in various chemical reactions and biological interactions. The compound is often studied for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
The compound can be synthesized through various chemical methods, primarily involving the reaction of pyrimidine derivatives with benzoic acid or its derivatives. The synthesis pathways are often optimized for yield and purity, making it suitable for research and industrial applications.
4-(4-Pyrimidinyl)benzoic acid falls under the category of organic compounds, specifically as an aromatic carboxylic acid. It is also classified as a heterocyclic compound due to the presence of the nitrogen-containing pyrimidine ring.
The synthesis of 4-(4-Pyrimidinyl)benzoic acid typically involves several steps:
A common synthetic route includes:
The molecular formula of 4-(4-Pyrimidinyl)benzoic acid is . Its structure features:
Cc1ccc(cc1C(=O)O)c2ncccc2
InChI=1S/C11H9N2O2/c1-7-3-5-9(8(12)6-7)10(13)11-14-4-2-1-2-14/h1-6H,(H,12,13)
4-(4-Pyrimidinyl)benzoic acid can undergo several chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 4-(4-Pyrimidinyl)benzoic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, compounds derived from this structure have been investigated for their roles in inhibiting certain enzymes involved in disease pathways.
Studies indicate that derivatives of 4-(4-Pyrimidinyl)benzoic acid may exhibit anti-inflammatory or anticancer properties by modulating biochemical pathways associated with cell proliferation and apoptosis.
4-(4-Pyrimidinyl)benzoic acid has notable applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5